![molecular formula C15H17ClN4O B12215718 2-Chloro-4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine](/img/structure/B12215718.png)
2-Chloro-4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group and a piperazine ring attached to a methoxyphenyl group. This compound is of interest due to its potential pharmacological properties and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine typically involves the reaction of 2-chloropyrimidine with 1-(3-methoxyphenyl)piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxyphenyl group can undergo oxidation to form corresponding phenol derivatives.
Coupling Reactions: The compound can participate in coupling reactions with aryl halides to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and bases like sodium hydride or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and ligands are typically employed in these reactions.
Major Products Formed
Substitution: Formation of various substituted pyrimidine derivatives.
Oxidation: Formation of phenol derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its role as a pharmacological agent, particularly in targeting specific receptors in the central nervous system. Its structural components allow it to interact with various neurotransmitter receptors, making it a candidate for the development of drugs aimed at treating psychiatric disorders.
Dopamine Receptor Interaction
Research indicates that derivatives of this compound exhibit significant affinity for dopamine receptors, particularly the D3 receptor. This receptor is implicated in several neuropsychiatric conditions, including schizophrenia and substance use disorders. A study highlighted the synthesis of a related ligand that demonstrated high selectivity and affinity for D3 receptors, which could be pivotal in developing PET radioligands for imaging and therapeutic purposes .
Neuropharmacological Studies
The neuropharmacological profile of 2-Chloro-4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine suggests its potential use in modulating dopaminergic pathways.
Case Study: PET Imaging
A notable case study involved the evaluation of a related compound as a PET imaging agent for D3 receptors. The study found that although this compound exhibited high affinity for D3 receptors, it was also a substrate for efflux transporters in the brain, which limited its effectiveness as an imaging agent . This underscores the importance of understanding pharmacokinetics when developing similar compounds.
Biochemical Probes
Beyond therapeutic applications, this compound can serve as a biochemical probe to study receptor dynamics and interactions within biological systems.
Receptor Binding Studies
Binding studies have revealed that this compound can effectively compete with other ligands at dopamine receptors, providing insights into receptor occupancy and signaling pathways. Such studies are crucial for understanding the molecular mechanisms underlying various neuropsychiatric disorders.
Comprehensive Data Table
Application Area | Details |
---|---|
Medicinal Chemistry | Development of D3 receptor antagonists for treating psychiatric disorders. |
Neuropharmacology | Potential use in modulating dopaminergic pathways; investigated as a PET imaging agent. |
Biochemical Probes | Utilized in receptor binding studies to understand dynamics and interactions within biological systems. |
Case Studies | Evaluation of related compounds for PET imaging; issues with efflux transporters affecting efficacy. |
Mechanism of Action
The mechanism of action of 2-Chloro-4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The compound’s structure allows it to fit into the active sites of these targets, thereby exerting its effects through competitive inhibition or allosteric modulation .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine
- 4-(4-Chlorophenyl)piperazin-1-yl]pyrimidine
- 2-(4-Phenylpiperazin-1-yl)pyrimidine
Uniqueness
2-Chloro-4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine is unique due to the presence of the methoxyphenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound for research and development .
Biological Activity
2-Chloro-4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and therapeutic potential based on available research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C11H12ClN2O
- Molecular Weight : 224.68 g/mol
- CAS Number : 11148739
The structure features a pyrimidine core substituted with a piperazine moiety and a methoxyphenyl group, which contributes to its pharmacological properties.
Anticancer Properties
Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit significant anticancer activity. This is primarily attributed to their ability to inhibit key enzymes involved in cellular proliferation:
- Dihydrofolate Reductase (DHFR) : The compound has shown affinity for DHFR, an enzyme critical for DNA synthesis. Inhibition of DHFR leads to reduced levels of tetrahydrofolate, essential for nucleotide synthesis and cell division, thereby inducing apoptosis in cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that it exhibits activity against various bacterial strains:
- Gram-positive Bacteria : Effective against Staphylococcus aureus and Enterococcus faecalis.
- Gram-negative Bacteria : Showed activity against Acinetobacter baumannii.
The Minimum Inhibitory Concentrations (MICs) reported for these bacteria are as low as 0.25 µg/mL, indicating potent antimicrobial effects .
Synthesis and Therapeutic Potential
A review of the literature highlights the synthesis routes for this compound, emphasizing its therapeutic potential in treating various conditions such as cancer and infections. The following table summarizes key studies related to its biological activity:
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : By inhibiting DHFR, the compound disrupts folate metabolism, crucial for DNA replication.
- Antimicrobial Action : The structural features allow interaction with bacterial cell membranes or specific targets within bacteria, leading to cell death.
Properties
Molecular Formula |
C15H17ClN4O |
---|---|
Molecular Weight |
304.77 g/mol |
IUPAC Name |
2-chloro-4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C15H17ClN4O/c1-21-13-4-2-3-12(11-13)19-7-9-20(10-8-19)14-5-6-17-15(16)18-14/h2-6,11H,7-10H2,1H3 |
InChI Key |
GPRPEECVUWVESR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3=NC(=NC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.